molecular formula C16H23NO B290616 N-(2-sec-butylphenyl)cyclopentanecarboxamide

N-(2-sec-butylphenyl)cyclopentanecarboxamide

Cat. No. B290616
M. Wt: 245.36 g/mol
InChI Key: PNNXHUWKLBFNGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)cyclopentanecarboxamide, commonly known as BMS-986, is a novel and selective agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various autoimmune diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

BMS-986 works by selectively activating the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which is expressed on the surface of immune cells. Activation of N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor leads to the sequestration of immune cells in lymph nodes, thereby preventing their migration to sites of inflammation. This results in a reduction of inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
BMS-986 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, with minimal activity on other S1P receptor subtypes. In preclinical studies, BMS-986 has been shown to reduce the infiltration of immune cells into inflamed tissues, reduce cytokine production, and improve tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986 is its selectivity for the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. One limitation of BMS-986 is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the development of BMS-986. One area of focus is the optimization of the pharmacokinetic properties of the drug, particularly its half-life and bioavailability. Another area of focus is the evaluation of the efficacy of BMS-986 in clinical trials for the treatment of autoimmune diseases. Finally, there is a need for further research on the mechanism of action of BMS-986, particularly on the downstream signaling pathways activated by the N-(2-sec-butylphenyl)cyclopentanecarboxamide receptor.

Synthesis Methods

The synthesis of BMS-986 involves a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-sec-butylphenylboronic acid with cyclopentanone in the presence of a palladium catalyst to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride using thionyl chloride. The final step involves the reaction of the chloride with an amine to form the target compound, BMS-986.

Scientific Research Applications

BMS-986 has been extensively studied in preclinical models of autoimmune diseases, particularly in multiple sclerosis. In a mouse model of multiple sclerosis, BMS-986 was shown to reduce the severity of the disease and improve motor function. It also reduced the infiltration of immune cells into the central nervous system, which is a hallmark of multiple sclerosis. BMS-986 has also shown promising results in preclinical models of psoriasis and inflammatory bowel disease.

properties

Molecular Formula

C16H23NO

Molecular Weight

245.36 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)cyclopentanecarboxamide

InChI

InChI=1S/C16H23NO/c1-3-12(2)14-10-6-7-11-15(14)17-16(18)13-8-4-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3,(H,17,18)

InChI Key

PNNXHUWKLBFNGF-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.